![molecular formula C5H11NO2 B8013158 (3S, 4R)-4-Hydroxymethyl-pyrrolidin-3-ol CAS No. 213113-50-9](/img/structure/B8013158.png)
(3S, 4R)-4-Hydroxymethyl-pyrrolidin-3-ol
Overview
Description
(3S, 4R)-4-Hydroxymethyl-pyrrolidin-3-ol is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Application in DNA and RNA Stability : A study by Filichev & Pedersen (2003) describes the use of N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol in oligodeoxynucleotides (ODN) to form intercalating nucleic acids (INA). This compound caused a slight destabilization of INA-DNA duplexes, while INA-RNA duplexes were strongly destabilized. This difference in stability is significant in understanding DNA and RNA structures (Filichev & Pedersen, 2003).
Synthesis of Bioactive Molecules : Kotian et al. (2005) demonstrated a large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, highlighting its role as an intermediate in synthesizing various bioactive molecules. This showcases the compound's relevance in pharmaceutical and medicinal chemistry (Kotian, Lin, El-Kattan, & Chand, 2005).
Synthesis of Enantiopure Pyrrolidines : Karlsson & Högberg (2001) developed a method for the synthesis of enantiomerically pure 4-substituted pyrrolidin-3-ols, including (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. These compounds are essential as chiral building blocks in synthesizing enantiopure bioactive pyrrolidines, useful in various pharmaceutical applications (Karlsson & Högberg, 2001).
Creation of 1′-aza-C-nucleosides : Filichev & Pedersen (2001) conducted a study on synthesizing pyrimidine 1′-aza-C-nucleosides using (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. The study highlights the compound's utility in nucleoside synthesis, which is crucial in developing novel therapeutic agents (Filichev & Pedersen, 2001).
Inhibitors of Purine Nucleoside Phosphorylase : Rejman et al. (2012) synthesized a series of pyrrolidine nucleotides using (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol. These compounds were evaluated as potential inhibitors of purine nucleoside phosphorylase, an enzyme significant in drug discovery for various diseases (Rejman, Panova, Klener, Maswabi, Pohl, & Rosenberg, 2012).
properties
IUPAC Name |
(3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-3-4-1-6-2-5(4)8/h4-8H,1-3H2/t4-,5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQXZHMREYHKOM-RFZPGFLSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CN1)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301280290 | |
Record name | (3R,4S)-4-Hydroxy-3-pyrrolidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301280290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S, 4R)-4-Hydroxymethyl-pyrrolidin-3-ol | |
CAS RN |
213113-50-9 | |
Record name | (3R,4S)-4-Hydroxy-3-pyrrolidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=213113-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R,4S)-4-Hydroxy-3-pyrrolidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301280290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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